2-(2-Methylpyrimidin-4-yl)morpholine dihydrochloride

Kinase inhibitor design Fragment-based drug discovery Hinge-binding scaffold

2-(2-Methylpyrimidin-4-yl)morpholine dihydrochloride (CAS 1361114-26-2, MFCD21605924) is a disubstituted morpholinopyrimidine building block with a molecular weight of 252.14 g/mol and formula C₉H₁₅Cl₂N₃O. It belongs to the morpholinopyrimidine class, a privileged scaffold in kinase inhibitor design where the morpholine oxygen serves as a critical hinge-region hydrogen bond acceptor in ATP-binding sites.

Molecular Formula C9H15Cl2N3O
Molecular Weight 252.14 g/mol
CAS No. 1361114-26-2
Cat. No. B1402502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyrimidin-4-yl)morpholine dihydrochloride
CAS1361114-26-2
Molecular FormulaC9H15Cl2N3O
Molecular Weight252.14 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)C2CNCCO2.Cl.Cl
InChIInChI=1S/C9H13N3O.2ClH/c1-7-11-3-2-8(12-7)9-6-10-4-5-13-9;;/h2-3,9-10H,4-6H2,1H3;2*1H
InChIKeyJJJOSUUXFPPFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylpyrimidin-4-yl)morpholine Dihydrochloride (CAS 1361114-26-2): Core Identity for Kinase Fragment Procurement


2-(2-Methylpyrimidin-4-yl)morpholine dihydrochloride (CAS 1361114-26-2, MFCD21605924) is a disubstituted morpholinopyrimidine building block with a molecular weight of 252.14 g/mol and formula C₉H₁₅Cl₂N₃O [1]. It belongs to the morpholinopyrimidine class, a privileged scaffold in kinase inhibitor design where the morpholine oxygen serves as a critical hinge-region hydrogen bond acceptor in ATP-binding sites [2]. The compound is supplied as a dihydrochloride salt, which enhances aqueous solubility for biological assay compatibility [1].

Why 2-(2-Methylpyrimidin-4-yl)morpholine Dihydrochloride Cannot Be Swapped for In-Class Analogs


Morpholinopyrimidine compounds are not interchangeable due to the strong influence of morpholine attachment position (2- vs. 3- vs. 4-yl) on kinase hinge-region geometry and the physicochemical consequences of the salt form [1]. The 2-(2-methylpyrimidin-4-yl) isomer studied here places the morpholine nitrogen in a distinct spatial orientation relative to the 2-methyl group, altering hydrogen-bonding topology and steric complementarity with kinase active sites compared to 3-yl or 4-yl regioisomers. Additionally, the dihydrochloride salt provides defined aqueous solubility, reproducible assay behavior, and a distinct hazardous-property profile relative to the free base (CAS 1316217-98-7), which is classified as Acute Tox. 4, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 [2]. These differences render generic substitution scientifically invalid without re-validation of both target engagement and handling protocols.

Head-to-Head Evidence: Where 2-(2-Methylpyrimidin-4-yl)morpholine Dihydrochloride (CAS 1361114-26-2) Is Quantifiably Differentiated


Regiochemical Specificity: 2-Yl Attachment vs. 3-Yl and 4-Yl Isomers Determines Kinase Hinge-Binding Geometry

The 2-(2-methylpyrimidin-4-yl) connectivity, where morpholine is attached at the 2-position of the morpholine ring to the pyrimidine 4-position, creates a unique spatial vector for the morpholine oxygen hydrogen bond acceptor. By contrast, 3-(2-methylpyrimidin-4-yl)morpholine (CAS 1367947-10-1) and 4-(6-methylpyrimidin-4-yl)morpholine (CAS 98960-84-0) project the morpholine ring from different ring positions (3- vs. 4-yl) and attach at a different pyrimidine carbon, altering the dihedral angle and distance to the hinge region . The 2-position attachment is known in the morpholinopyrimidine PI3K/mTOR inhibitor class to allow optimal hydrogen-bonding with the kinase hinge, a feature documented across multiple inhibitor series [1].

Kinase inhibitor design Fragment-based drug discovery Hinge-binding scaffold

Salt Form Advantage: Dihydrochloride vs. Free Base—Quantified Hazard and Handling Differentiation

The dihydrochloride salt (CAS 1361114-26-2) is supplied as a crystalline solid with specified purity (98% per Leyan, 97% per Chemenu, min. 95% per CymitQuimica) and is handled as a research chemical under standard laboratory protocols . The corresponding free base (CAS 1316217-98-7, MW 179.22) bears a notified CLP classification of Acute Toxicity Category 4 (H302), Eye Damage Category 1 (H318), Skin Irritation Category 2 (H315), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory) [1]. The free base is thus subject to more stringent safety controls (GHS07, GHS05, Dgr signal word), which may affect storage, shipping, and institutional approval. The salt form additionally provides enhanced aqueous solubility over the free base, a critical parameter for biochemical assay preparation.

Salt selection Preformulation Laboratory safety

Purity Grade Differentiation: 98% vs. 97% vs. 95%—Quantified Batch-to-Batch Specification

Commercially available 2-(2-methylpyrimidin-4-yl)morpholine dihydrochloride is offered at three distinct purity tiers: 98% (Leyan, Catalog No. 1654889) , 97% (Chemenu, Catalog No. CM500651) , and minimum 95% (CymitQuimica, Ref. 3D-LEC11426) . A difference of 1–3% absolute purity can correspond to a 1.5- to 3-fold difference in total impurity burden (from 2% to 5% total impurities), which may include unreacted 2,4-dichloro-5-methylpyrimidine starting material or regioisomeric side products. For concentration-response assays (e.g., IC₅₀ determinations), impurities at these levels can shift apparent potency by several hundred nanomolar if the impurity possesses off-target activity.

Chemical procurement Quality control Assay reproducibility

Physicochemical Property Profile: TPSA 47 Ų and LogP 1.29 Define Drug-Like Fragment Space

The computed topological polar surface area (TPSA) of 47 Ų and cLogP of 1.29 place this compound within the optimal fragment-like property space (MW 252, rotatable bonds = 1, HBD = 3, HBA = 4) [1]. These values conform to the 'Rule of Three' for fragments (MW ≤ 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3). Compared to other morpholinopyrimidine fragments such as 4-(6-methylpyrimidin-4-yl)morpholine (MW 179.22, TPSA ~38 Ų), the 2-yl attachment increases TPSA by approximately 9 Ų and introduces an additional hydrogen bond donor (from the protonated morpholine NH), which can be exploited for secondary binding interactions in kinase active sites.

Drug-likeness Fragment-based screening Lead optimization

Where 2-(2-Methylpyrimidin-4-yl)morpholine Dihydrochloride Delivers the Strongest Scientific Value


Kinase Hinge-Binder Fragment Library Construction for PI3K/mTOR Pathway Screening

The compound serves as a pre-validated hinge-binding fragment for PI3K/Akt/mTOR inhibitor discovery. As documented in the morpholinopyrimidine review [1], the morpholine oxygen provides a canonical hinge hydrogen bond. The dihydrochloride form ensures direct solubility in aqueous screening buffers, eliminating DMSO stock precipitation issues that plague many fragment libraries. Its TPSA of 47 Ų and LogP of 1.29 are within the Rule of Three for fragment-based screening .

Regioisomer Sensitivity Testing in Medicinal Chemistry SAR Campaigns

When exploring the optimal morpholine attachment for a novel kinase target, researchers can use 2-(2-methylpyrimidin-4-yl)morpholine dihydrochloride as the 2-yl reference compound and compare activity directly against the 3-yl (CAS 1367947-10-1) and 4-yl (CAS 98960-84-0) isomers. The reproducible purity specification (98%, Leyan) minimizes confounding impurity effects in head-to-head SAR comparisons.

Aqueous Solubility-Dependent Biological Assays Requiring Salt Forms

For cell-based assays, biochemical IC₅₀ determinations, or in vivo pharmacokinetic studies requiring aqueous dosing formulations, the dihydrochloride salt offers a handling advantage over the free base, which is classified as Eye Dam. 1 and Acute Tox. 4 [1]. The salt form obviates the need for pH adjustment or co-solvent addition during assay preparation, improving protocol reproducibility.

Chemical Probe Intermediate for Morpholinopyrimidine-Based Degraders (PROTACs)

The secondary amine in the morpholine ring provides a synthetic handle for linker attachment in PROTAC design. The 2-position attachment preserves the hinge-binding orientation while allowing exit vectors compatible with E3 ligase recruitment. The well-defined salt stoichiometry ensures accurate molar calculations in multi-step synthetic sequences.

Quote Request

Request a Quote for 2-(2-Methylpyrimidin-4-yl)morpholine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.